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Introduction to Streptolysin O (SLO)

Streptolysin O (SLO) is a potent, pore-forming exotoxin secreted by most strains of Gram-
positive bacteria Streptococcus pyogenes (Group A Streptococcus). As a member of the
cholesterol-dependent cytolysin (CDC) family, SLO plays a critical role in the pathogenesis of
streptococcal infections by disrupting host cell membranes. This activity, however, also makes
it an invaluable tool in immunology research, enabling the selective permeabilization of plasma
membranes to study intracellular processes, induce specific cellular responses, and investigate
the mechanisms of membrane repair. This guide provides a comprehensive overview of SLO,
its mechanisms, and its applications in immunological studies.

SLO is a 60 kDa protein that binds to cholesterol in the plasma membrane of eukaryotic cells.
[1] Upon binding, SLO monomers oligomerize to form large ring-shaped pores with a diameter
of approximately 30 nm.[2] This pore formation is a multi-step process that is temperature-
dependent, with binding occurring at low temperatures and pore formation proceeding at 37°C.
[3] The pores are large enough to allow the passage of molecules up to 150 kDa, including
proteins like antibodies, into the cytoplasm while leaving organelles intact.[4][5]

Mechanism of Action

The primary mechanism of SLO involves its ability to form transmembrane pores in a
cholesterol-dependent manner. This process can be dissected into two main stages:
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e Binding: SLO monomers initially bind to cholesterol-rich domains in the plasma membrane of
target cells. This binding is a temperature-independent process and can occur at 0-4°C
without inducing pore formation.[3][6]

o Oligomerization and Pore Formation: Following binding, and upon warming to 37°C, the SLO
monomers undergo a conformational change and oligomerize to form arc- and ring-shaped
structures that insert into the lipid bilayer, creating large transmembrane pores.[2][6] The
formation of these pores disrupts the integrity of the cell membrane, leading to the leakage of
ions and small molecules, and ultimately, cell lysis at high concentrations.

Data Presentation: Quantitative Aspects of
Streptolysin O Activity

The activity of Streptolysin O is typically quantified in Hemolytic Units (HU). One Hemolytic
Unit is defined as the amount of SLO that causes 50% lysis of a 2% suspension of red blood
cells in phosphate-buffered saline (pH 7.4) after 30 minutes of incubation at 37°C.[7] The
specific activity of purified recombinant SLO can be as high as 1,200,000 - 2,000,000 HU/mg.

[8]

The optimal concentration of SLO for experimental use is highly dependent on the cell type and
the intended application. It is crucial to titrate SLO for each new cell line and experimental
setup to achieve the desired effect, whether it be reversible permeabilization or cytotoxicity.
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Experimental Protocols
I. Reversible Permeabilization of Adherent Cells

This protocol allows for the introduction of macromolecules into the cytoplasm of living cells.

Materials:
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Streptolysin O (recombinant)

Hanks' Balanced Salt Solution (HBSS) without Ca2*/Mg2*

Complete cell culture medium with 1-2 mM Caz*

Molecule of interest for delivery (e.g., fluorescently labeled antibody)

Adherent cells cultured in a 24-well plate

Procedure:

Cell Preparation: Culture adherent cells to 70-80% confluency.
Washing: Gently wash the cells twice with pre-warmed (37°C) HBSS without Caz*/Mg?*.

SLO Binding: Add the desired concentration of SLO (previously titrated, typically in the range
of 20-500 ng/mL) diluted in HBSS without Ca2*/Mg?* containing the molecule to be
delivered. Incubate on ice (0-4°C) for 5-10 minutes to allow SLO to bind to the cell
membrane.[6]

Washing: Remove the SLO-containing solution and wash the cells twice with cold HBSS
without Ca?*/Mg?* to remove unbound SLO.

Pore Formation: Add pre-warmed (37°C) HBSS without Ca2*/Mg2* and incubate at 37°C for
5-15 minutes to induce pore formation.[6]

Resealing: To reseal the pores, remove the HBSS and add complete cell culture medium
containing 1-2 mM Ca?*. Incubate at 37°C. Membrane repair will commence, entrapping the
molecule of interest within the cells.[5]

Analysis: The cells can now be used for downstream applications such as fluorescence
microscopy or flow cytometry.

Il. Hemolytic Activity Assay

This assay is used to determine the activity of a Streptolysin O preparation.
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Materials:

Streptolysin O

Phosphate Buffered Saline (PBS), pH 7.4

2% suspension of human red blood cells (RBCs) in PBS
Dithiothreitol (DTT) for SLO activation

96-well microtiter plate

Procedure:

SLO Activation: If required, activate the SLO by incubating with a reducing agent like DTT
according to the manufacturer's instructions.

Serial Dilution: Prepare serial dilutions of the activated SLO in PBS in a 96-well plate.
Incubation: Add the 2% RBC suspension to each well.

Incubation: Incubate the plate at 37°C for 30 minutes.[7]

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

Analysis: Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin
release. A well with RBCs and PBS only serves as the negative control (0% lysis), and a well
with RBCs and a potent lysing agent (e.g., Triton X-100) or distilled water serves as the
positive control (100% lysis).

Calculation: Determine the dilution of SLO that causes 50% hemolysis. This corresponds to
one Hemolytic Unit.[7]

lll. NLRP3 Inflammasome Activation in Macrophages

This protocol describes the use of SLO in the context of bacterial infection to induce NLRP3

inflammasome activation.

Materials:
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Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., THP-1)

Lipopolysaccharide (LPS)

Live Streptococcus pyogenes (wild-type and an isogenic SLO-deficient mutant as a control)

Complete cell culture medium

ELISA kit for IL-13

Procedure:

Cell Priming: Prime the macrophages with LPS (e.g., 1 pg/mL) for 3-4 hours to upregulate
the expression of pro-IL-13 and NLRP3 components.

« Infection: Infect the primed macrophages with live wild-type S. pyogenes or the SLO-
deficient mutant at a specific multiplicity of infection (MOI).

 Incubation: Incubate for a designated period (e.g., 1-4 hours) to allow for SLO secretion and
subsequent inflammasome activation.

o Supernatant Collection: Collect the cell culture supernatants.

e |IL-1B Measurement: Quantify the amount of secreted IL-1[3 in the supernatants using an
ELISA kit. A significant increase in IL-1[3 secretion in response to the wild-type strain
compared to the SLO-deficient mutant indicates SLO-dependent NLRP3 inflammasome
activation.[12][13]

Visualizations: Signaling Pathways and

Experimental Workflows
SLO-Induced NLRP3 Inflammasome Activation
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Caption: SLO-mediated pore formation leads to potassium efflux, activating the NLRP3
inflammasome.

Experimental Workflow for SLO-Mediated Cell
Permeabilization
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Caption: Step-by-step workflow for reversible cell permeabilization using Streptolysin O.

Logical Relationship of SLO Effects on Immune Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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